2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one
Description
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Properties
Molecular Formula |
C23H24FN3O2S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H24FN3O2S/c1-17-21(25-23(29-17)19-9-5-6-10-20(19)24)15-30-16-22(28)27-13-11-26(12-14-27)18-7-3-2-4-8-18/h2-10H,11-16H2,1H3 |
InChI Key |
URCBTCJPFVBMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2F)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.53 g/mol . The compound features a fluorophenyl group, a methyl oxazole , and a phenylpiperazine , which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H21FN4OS |
| Molecular Weight | 444.53 g/mol |
| LogP | 5.4463 |
| Polar Surface Area | 38.117 Ų |
| Hydrogen Bond Acceptors | 5 |
Biological Activity Overview
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The following sections detail specific studies related to the compound's biological activity.
Antimicrobial Activity
In a study evaluating various oxazole derivatives, compounds with similar structures were found to exhibit significant antimicrobial properties. The synthesized derivatives showed inhibition against multiple bacterial strains, indicating potential for development as antimicrobial agents .
Antitumor Activity
Research has highlighted the potential antitumor activity of compounds containing piperazine and oxazole moieties. For instance, derivatives demonstrated cytotoxic effects against cancer cell lines in vitro. The mechanism of action is hypothesized to involve interaction with cellular pathways responsible for proliferation and apoptosis .
Case Studies
- Antioxidant Activity : A study assessing the antioxidant properties of structurally related compounds found that they effectively scavenged free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
- COX Inhibition : Compounds similar to the target molecule have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Some derivatives showed selective inhibition of COX-II over COX-I, indicating a favorable safety profile for anti-inflammatory applications .
Research Findings
Recent studies have utilized computational methods alongside experimental assays to elucidate the structure-activity relationship (SAR) of oxazole-based compounds:
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to target proteins involved in disease pathways, reinforcing its potential therapeutic applications .
- In Vivo Studies : Preliminary in vivo studies have shown that some derivatives exhibit significant anti-inflammatory effects without the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . Its structural components allow it to interact with various biological targets, potentially inhibiting tumor growth. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in terms of cell viability reduction and apoptosis induction.
Case Study: In Vitro Efficacy
In a study conducted by the National Cancer Institute, the compound was subjected to a panel of cancer cell lines, revealing significant inhibitory effects with a mean GI50 value indicating effective cytotoxicity against specific tumor types .
Neurological Applications
The piperazine moiety is known for its neuroactive properties, suggesting that this compound could be explored for treating neurological disorders such as anxiety or depression. Research into similar compounds has shown that modifications in piperazine derivatives can lead to enhanced binding affinity to serotonin receptors.
Case Study: Neuropharmacological Studies
Research involving related compounds demonstrated their efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This opens avenues for further exploration of the subject compound in neuropharmacology .
Antimicrobial Properties
There is emerging interest in the antimicrobial potential of compounds featuring oxazole rings. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, warranting further investigation into its mechanism of action and spectrum of activity.
Case Study: Antibacterial Screening
In a recent screening effort, derivatives similar to the target compound were tested against common pathogens, showing varying degrees of effectiveness. This suggests that modifications to the sulfanyl group could enhance antimicrobial properties .
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) bridge is a key reactive site, enabling nucleophilic substitution and oxidation pathways:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Alkylation with alkyl halides (R–X) in basic media (e.g., K₂CO₃, DMF) | R–S– derivatives (e.g., thioethers) | |
| Oxidation | H₂O₂ or mCPBA in polar solvents | Sulfoxide (–SO–) or sulfone (–SO₂–) derivatives |
For example, oxidation with meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to a sulfone, enhancing electrophilicity for further functionalization.
Ketone Functional Group Transformations
The ketone group participates in condensation and reduction reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Condensation | Hydrazine hydrate in ethanol, reflux | Hydrazone derivatives | |
| Reduction | NaBH₄ or LiAlH₄ in THF | Secondary alcohol (–CH(OH)–) |
Hydrazone formation is critical for developing Schiff base ligands or biologically active analogs.
Oxazole Ring Modifications
The 1,3-oxazole ring undergoes electrophilic substitution and ring-opening reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂, Br₂) | Nitro- or halo-substituted oxazole derivatives | |
| Ring-Opening | Strong acids (e.g., HCl, H₂SO₄) | Amide or ester intermediates |
Electrophilic substitution occurs preferentially at the 5-methyl position due to the electron-withdrawing effect of the oxazole nitrogen.
Piperazine Moiety Reactivity
The 4-phenylpiperazine segment undergoes alkylation and acylation:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (R–X) in basic media | N-alkylpiperazine derivatives | |
| Acylation | Acyl chlorides (RCOCl) in DCM | N-acylpiperazine derivatives |
Alkylation reactions are pivotal for modifying pharmacokinetic properties, as seen in the synthesis of antidepressants like quetiapine .
Cross-Coupling Reactions
Although the parent compound lacks halogens, synthetic intermediates (e.g., brominated analogs) enable metal-catalyzed couplings:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, base | Biaryl derivatives |
For instance, brominated oxazole precursors (e.g., 2-bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one) participate in Suzuki-Miyaura reactions to introduce aryl groups .
Q & A
Q. What are the key spectroscopic techniques for confirming the structural integrity of this compound?
Methodological Answer: A combination of single-crystal X-ray diffraction (to resolve bond lengths/angles and confirm stereochemistry), NMR spectroscopy (for proton/carbon assignments), and high-resolution mass spectrometry (HRMS) is recommended. For example, X-ray studies of analogous oxazole derivatives (e.g., 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole) confirmed structural accuracy with mean C–C bond deviations of 0.002 Å . NMR analysis should focus on distinguishing sulfur-linked methylene protons (δ ~3.5–4.0 ppm) and piperazine ring protons (δ ~2.5–3.5 ppm) .
Q. How can synthesis protocols be optimized to enhance yield and purity?
Methodological Answer: Optimize reaction conditions (solvent polarity, temperature, catalyst loading) to stabilize intermediates. For instance, controlled copolymerization strategies used for structurally similar piperazine-oxazole hybrids involve adjusting stoichiometry and reaction time to minimize byproducts . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity, as validated in analogous compounds .
Advanced Research Questions
Q. How should researchers address discrepancies between computational molecular modeling and experimental crystallographic data?
Methodological Answer: Discrepancies often arise from incomplete solvent effects or force field limitations in simulations. Refine computational models (e.g., DFT calculations with B3LYP/6-31G* basis sets) by incorporating crystallographic data (e.g., torsion angles from X-ray structures) as constraints. For example, a study on a fluorophenyl-oxazole derivative resolved steric clashes by aligning computational geometries with experimental bond lengths (1.45–1.50 Å for C–N bonds) .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For thermal stability, use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for oxazole derivatives) . pH-dependent stability can be assessed via spectrophotometric titration (e.g., tracking absorbance shifts at 270 nm for fluorophenyl moieties) .
Q. How can researchers validate the compound’s biological target engagement in vitro?
Methodological Answer: Combine surface plasmon resonance (SPR) for binding affinity measurements (KD values) with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). For example, piperazine-containing analogs showed ΔH values of −8.2 kcal/mol when interacting with serotonin receptors, validated via competitive radioligand assays .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data between predicted and observed proton environments?
Methodological Answer: Conflicting shifts may arise from dynamic exchange or solvent effects. Use variable-temperature NMR (VT-NMR) to identify exchange broadening (e.g., piperazine ring puckering). For example, a study on a pyrazol-3-one derivative revealed conformational flexibility at 298 K, resolved by cooling to 223 K . Cross-validate with 2D NOESY to confirm spatial proximity of protons .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
